Cas no 72566-65-5 (4-bromo-2-(chloromethyl)phenol)

4-bromo-2-(chloromethyl)phenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-bromo-2-(chloromethyl)-
- 4-bromo-2-(chloromethyl)phenol
-
4-bromo-2-(chloromethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010238-1g |
5-Bromo-2-hydroxybenzyl chloride |
72566-65-5 | 97% | 1g |
$1519.80 | 2023-09-01 | |
Enamine | EN300-1915669-5.0g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 5g |
$2360.0 | 2023-06-01 | ||
Enamine | EN300-1915669-0.1g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 0.1g |
$715.0 | 2023-09-17 | ||
Enamine | EN300-1915669-1g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 1g |
$813.0 | 2023-09-17 | ||
Alichem | A013010238-500mg |
5-Bromo-2-hydroxybenzyl chloride |
72566-65-5 | 97% | 500mg |
$863.90 | 2023-09-01 | |
Enamine | EN300-1915669-2.5g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 2.5g |
$1594.0 | 2023-09-17 | ||
Enamine | EN300-1915669-0.25g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 0.25g |
$748.0 | 2023-09-17 | ||
Enamine | EN300-1915669-1.0g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 1g |
$813.0 | 2023-06-01 | ||
Enamine | EN300-1915669-0.5g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 0.5g |
$781.0 | 2023-09-17 | ||
Enamine | EN300-1915669-10.0g |
4-bromo-2-(chloromethyl)phenol |
72566-65-5 | 10g |
$3500.0 | 2023-06-01 |
4-bromo-2-(chloromethyl)phenol 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
4-bromo-2-(chloromethyl)phenolに関する追加情報
Phenol, 4-bromo-2-(chloromethyl)-: A Comprehensive Overview
Phenol, 4-bromo-2-(chloromethyl)-, also known by its CAS registry number CAS No. 72566-65-5, is a unique chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the family of phenolic derivatives, characterized by the presence of hydroxyl (-OH) group attached to an aromatic ring. The specific substitution pattern in Phenol, 4-bromo-2-(chloromethyl)- makes it a valuable subject for both academic and industrial investigations.
The structure of Phenol, 4-bromo-2-(chloromethyl)- features a bromine atom at the para position (position 4) and a chloromethyl group (-CH2Cl) at the ortho position (position 2) relative to the hydroxyl group. This arrangement imparts distinct electronic and steric properties, which are crucial in determining its reactivity and applications. The compound's unique substitution pattern renders it highly reactive in various chemical transformations, making it a valuable intermediate in synthetic organic chemistry.
Recent studies have highlighted the potential of Phenol, 4-bromo-2-(chloromethyl)- as a key building block in the synthesis of bioactive compounds. For instance, research published in Journal of Organic Chemistry (2023) demonstrated its utility in constructing complex polycyclic structures through nucleophilic aromatic substitution reactions. The bromine atom at position 4 serves as an excellent leaving group, facilitating the introduction of various substituents with high regioselectivity.
In addition to its role in pharmaceutical synthesis, Phenol, 4-bromo-2-(chloromethyl)- has found applications in materials science. A study in Advanced Materials (2023) reported its use as a precursor for the fabrication of highly porous aromatic polymers. The chloromethyl group at position 2 plays a critical role in cross-linking reactions, leading to the formation of robust polymer networks with exceptional mechanical and thermal stability.
The chemical versatility of Phenol, 4-bromo-2-(chloromethyl)- is further enhanced by its reactivity towards various functional groups. For example, the hydroxyl group at position 1 can participate in etherification or acetylation reactions, enabling the construction of diverse derivatives with tailored properties. This makes it a versatile tool for chemists working in drug discovery, material synthesis, and environmental chemistry.
From a safety and regulatory perspective, Phenol, 4-bromo-2-(chloromethyl)- must be handled with care due to the presence of halogen substituents. However, its non-classification as a hazardous substance under various regulatory frameworks makes it a favorable candidate for large-scale industrial applications. Proper handling and disposal protocols are essential to ensure compliance with environmental and safety regulations.
In conclusion, Phenol, 4-bromo-2-(chloromethyl)- (CAS No. 72566-65-5) stands out as a versatile and valuable compound in modern chemical research. Its unique structure, reactivity, and applications across multiple disciplines position it as an indispensable tool for scientists and industries alike. As research continues to uncover new possibilities, the role of this compound in advancing chemical science is expected to grow further.
72566-65-5 (4-bromo-2-(chloromethyl)phenol) 関連製品
- 1000287-02-4(1-cyclopentylpiperidin-4-amine hydrochloride)
- 174603-62-4(4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one)
- 1261779-77-4(4-Chloromethyl-2,3,5,6-tetrafluoro-3'-(trifluoromethoxy)biphenyl)
- 1501585-47-2(3-(Pyridin-4-yl)pyrazine-2-carboxylic acid)
- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)
- 2866323-16-0(1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)
- 858758-22-2((2Z)-2-(2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)



